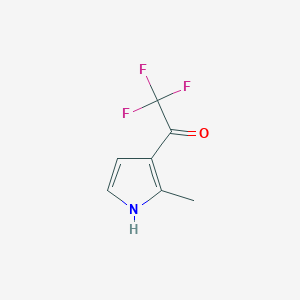
2-Methyl-3-trifluoroacetyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-trifluoroacetyl-1H-pyrrole is a type of pyrrole, which is a heterocyclic aromatic organic compound . Pyrroles are known to constitute the core of a large number of alkaloids and many other physiologically active compounds . Fluoropyrrole derivatives, such as this compound, are important in various applications .
Molecular Structure Analysis
The molecular formula of this compound is C6H4F3NO . The reaction of three equivalents of 2-(trifluoroacetyl)pyrrole with triols produces triesters of pyrrole-2-carboxylic acid, which crystallize in space groups with molecular C3 symmetry .Chemical Reactions Analysis
The chapter on the chemistry of fluorinated pyrroles summarizes the major synthetic pathways towards fluoro- and trifluoromethylpyrroles . The reaction type used to gain the target fluorinated pyrrole is organized according to the reaction type .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 163.1 . More specific properties such as melting point, boiling point, and density were not found in the search results.Wirkmechanismus
While specific information on the mechanism of action for 2-Methyl-3-trifluoroacetyl-1H-pyrrole was not found, fluoropyrrole derivatives are known to be important anti-inflammatory agents, stable GnRH receptor antagonists, inhibitors of HCV NS5B polymerase, and Angiotensin II receptor antagonists used in therapy for treating hypertension .
Safety and Hazards
Zukünftige Richtungen
Fluoropyrrole derivatives are strongly attractive as synthetic targets for further investigation due to their wide range of applications . Future research may focus on improving the synthesis process, exploring new applications, and understanding the mechanism of action of these compounds in more detail.
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-(2-methyl-1H-pyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-4-5(2-3-11-4)6(12)7(8,9)10/h2-3,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLQJVYDEIMKKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)
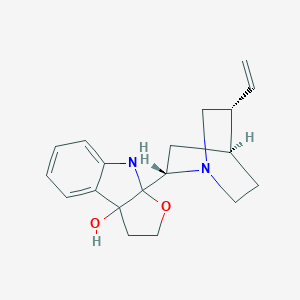
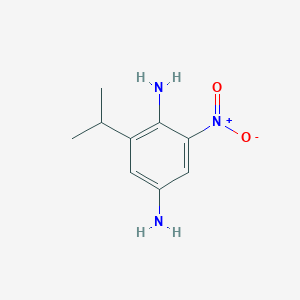


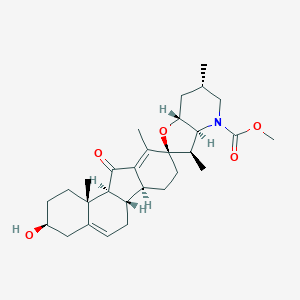


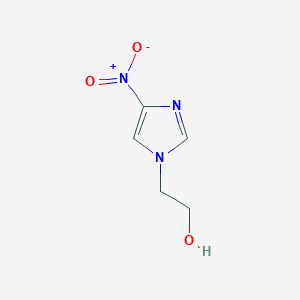


![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)
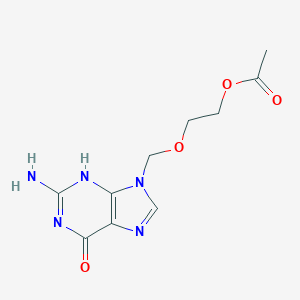
![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)